molecular formula C21H22N4O2S B2647450 N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-94-9

N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2647450
CAS RN: 897456-94-9
M. Wt: 394.49
InChI Key: RTNAWFSOBBOMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, which is a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . The specific compound you mentioned has additional functional groups attached to the imidazole ring, including a phenyl group and an oxalamide group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the imidazole ring is aromatic and relatively stable, but can participate in various reactions under the right conditions .

Scientific Research Applications

Synthesis and Catalysis

  • The synthesis of imidazole derivatives, like the expedient synthesis of medetomidine, an α2-adrenergic agonist, demonstrates the significance of structural modifications in medicinal chemistry and highlights methodologies that could potentially be applied to synthesize the compound (Kudzma & Turnbull, 1991). Such synthetic pathways offer insight into the manipulations of imidazole rings, which could be crucial for the development of new pharmaceuticals or chemical entities.

Material Science

  • Research into dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) for luminescence sensing highlights the role of imidazole derivatives in creating functional materials capable of detecting specific chemicals. This utility indicates a potential application of the mentioned compound in sensor technology or as a functional component in advanced materials (Shi et al., 2015).

Chemical Reactivity and Mechanisms

  • The Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides, utilizing ligands similar in structural complexity to the mentioned compound, showcases the potential application in facilitating or catalyzing chemical reactions. Such reactions are foundational in organic synthesis and material science, indicating that compounds with similar structural features might serve as catalysts or ligands in complex chemical processes (Chen et al., 2023).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-7-6-10-17(15(14)2)24-20(27)19(26)22-11-12-28-21-23-13-18(25-21)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNAWFSOBBOMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

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